PPA-250
Overview
Description
PPA-250, also known as polyphthalamide, is a high-performance semi-crystalline engineering polymer. It is part of the polyamide family and is known for its excellent mechanical properties, high thermal stability, and resistance to chemicals. These characteristics make it suitable for a wide range of applications, particularly in demanding environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Polyphthalamide is synthesized through the polycondensation of terephthalic acid with aliphatic diamines. The reaction typically occurs at high temperatures (around 280-300°C) and under an inert atmosphere to prevent oxidation. The process involves the removal of water as a byproduct, which is facilitated by applying a vacuum or using a nitrogen sweep.
Industrial Production Methods
In industrial settings, polyphthalamide is produced using continuous polymerization processes. The raw materials are fed into a reactor, where they undergo polycondensation. The resulting polymer is then extruded, cooled, and pelletized. These pellets can be further processed into various shapes and forms through injection molding, extrusion, or other techniques.
Chemical Reactions Analysis
Types of Reactions
Polyphthalamide undergoes several types of chemical reactions, including:
Oxidation: Polyphthalamide can be oxidized under harsh conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Polyphthalamide can undergo substitution reactions, particularly at the amide groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the polymer chain.
Scientific Research Applications
Polyphthalamide has a wide range of scientific research applications, including:
Chemistry: Used as a matrix material for composite materials due to its excellent mechanical properties and thermal stability.
Biology: Employed in the development of biomedical devices and implants because of its biocompatibility.
Medicine: Utilized in drug delivery systems and as a material for medical instruments.
Industry: Widely used in the automotive, electrical, and electronics industries for components that require high strength and thermal resistance.
Mechanism of Action
The mechanism by which polyphthalamide exerts its effects is primarily through its physical and chemical properties. Its high thermal stability and resistance to chemicals make it suitable for use in harsh environments. The polymer’s mechanical strength is due to the strong intermolecular forces between the polymer chains, which are enhanced by the presence of aromatic rings in the backbone.
Comparison with Similar Compounds
Polyphthalamide is often compared with other high-performance polymers such as polyamide 6,6 and polyetheretherketone. While polyamide 6,6 has good mechanical properties, it lacks the thermal stability of polyphthalamide. Polyetheretherketone, on the other hand, has excellent thermal and chemical resistance but is more expensive. Polyphthalamide offers a balance of properties, making it a cost-effective alternative for many applications.
List of Similar Compounds
- Polyamide 6,6
- Polyetheretherketone
- Polycarbonate
- Polyphenylene sulfide
Polyphthalamide stands out due to its unique combination of mechanical strength, thermal stability, and chemical resistance, making it a versatile material for various high-performance applications.
Properties
CAS No. |
385413-62-7 |
---|---|
Molecular Formula |
C29H23F2N3O2 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-6-[2-[4-(imidazol-1-ylmethyl)phenoxy]ethoxy]-2-phenylpyridine |
InChI |
InChI=1S/C29H23F2N3O2/c30-23-8-11-25(27(31)18-23)26-12-13-28(33-29(26)22-4-2-1-3-5-22)36-17-16-35-24-9-6-21(7-10-24)19-34-15-14-32-20-34/h1-15,18,20H,16-17,19H2 |
InChI Key |
BMSLEFJNHPVCLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)OCCOC3=CC=C(C=C3)CN4C=CN=C4)C5=C(C=C(C=C5)F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)OCCOC3=CC=C(C=C3)CN4C=CN=C4)C5=C(C=C(C=C5)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(2,4-difluorophenyl)-6-(2-(4-(1H-imidazol-1-ylmethyl)phenoxy)ethoxy)-2-phenylpyridine PA250 PPA 250 PPA-250 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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